4-[(2,3-Dimethyl-1-benzothiophen-7-yl)amino]benzonitrile
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Overview
Description
4-[(2,3-Dimethyl-1-benzothiophen-7-yl)amino]benzonitrile is a chemical compound with the molecular formula C17H14N2S. It is a member of the benzothiophene family, which is known for its diverse applications in medicinal chemistry and material science
Preparation Methods
The synthesis of 4-[(2,3-Dimethyl-1-benzothiophen-7-yl)amino]benzonitrile typically involves the reaction of 2,3-dimethylbenzothiophene with an appropriate amine and benzonitrile under specific reaction conditions. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like palladium on carbon (Pd/C) to facilitate the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
4-[(2,3-Dimethyl-1-benzothiophen-7-yl)amino]benzonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C), resulting in the reduction of the nitrile group to an amine.
Scientific Research Applications
4-[(2,3-Dimethyl-1-benzothiophen-7-yl)amino]benzonitrile has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-[(2,3-Dimethyl-1-benzothiophen-7-yl)amino]benzonitrile involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, leading to modulation of biological pathways. For example, it may inhibit the activity of kinases or other signaling molecules, thereby affecting cellular processes such as proliferation, differentiation, or apoptosis .
Comparison with Similar Compounds
4-[(2,3-Dimethyl-1-benzothiophen-7-yl)amino]benzonitrile can be compared with other benzothiophene derivatives, such as:
Tipepidine: Used as an antitussive agent.
Tiquizium Bromide: Utilized as an antispasmodic.
Dorzolamide: Employed in the treatment of glaucoma.
Tioconazole: An antifungal agent.
Properties
CAS No. |
924660-97-9 |
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Molecular Formula |
C17H14N2S |
Molecular Weight |
278.4 g/mol |
IUPAC Name |
4-[(2,3-dimethyl-1-benzothiophen-7-yl)amino]benzonitrile |
InChI |
InChI=1S/C17H14N2S/c1-11-12(2)20-17-15(11)4-3-5-16(17)19-14-8-6-13(10-18)7-9-14/h3-9,19H,1-2H3 |
InChI Key |
JJOHUZXALQZLEM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC2=C1C=CC=C2NC3=CC=C(C=C3)C#N)C |
Origin of Product |
United States |
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